



## **Application Note: Characterization of DSPE-Polysarcosine66 Particles by Dynamic Light Scattering**

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Compound of Interest		
Compound Name:	DSPE-polysarcosine66	
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### Introduction

In the rapidly evolving field of drug delivery, lipid-based nanoparticles (LNPs) have emerged as a versatile platform for the targeted delivery of therapeutics, including mRNA vaccines and small molecule drugs.[1] The surface functionalization of these nanoparticles is critical in determining their in vivo fate, influencing circulation time, biodistribution, and immunogenicity. [1] Traditionally, polyethylene glycol (PEG) has been the gold standard for creating "stealth" nanoparticles that can evade the immune system. However, concerns over PEG-related immunogenicity have spurred the development of alternative hydrophilic polymers.[2]

Polysarcosine (pSar), a non-ionic, hydrophilic polypeptoid derived from the endogenous amino acid sarcosine, presents a promising alternative to PEG.[2] Lipids conjugated with polysarcosine, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-polysarcosine (DSPE-pSar), offer excellent biocompatibility and stealth properties, potentially reducing the immunogenic response sometimes associated with PEGylated nanoparticles.[2][3] The DSPEpolysarcosine66 variant indicates a DSPE lipid anchor conjugated to a polysarcosine polymer with an average of 66 repeating units.

Dynamic Light Scattering (DLS) is a non-invasive, well-established technique for measuring the size distribution and stability of nanoparticles in suspension.[4] This application note provides a



detailed protocol for the characterization of **DSPE-polysarcosine66** functionalized particles using DLS, focusing on the determination of hydrodynamic diameter, polydispersity index (PDI), and zeta potential.

### **Principle of Dynamic Light Scattering (DLS)**

DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a liquid.[5] Smaller particles move more rapidly, causing faster fluctuations in scattered light, while larger particles move more slowly, resulting in slower fluctuations.[5] By analyzing these fluctuations using an autocorrelator, the diffusion coefficient (D) of the particles can be determined. The hydrodynamic diameter (dh) is then calculated using the Stokes-Einstein equation:

 $dH = kBT / 3\pi \eta D$ 

#### where:

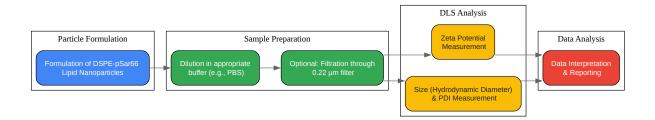
- kB is the Boltzmann constant.
- T is the absolute temperature
- η is the viscosity of the solvent
- D is the diffusion coefficient

The Polydispersity Index (PDI) is a dimensionless measure of the broadness of the particle size distribution, with values closer to 0 indicating a more monodisperse sample.[6] Zeta potential is a measure of the magnitude of the electrostatic charge on the particle surface and is a key indicator of colloidal stability.[7] It is determined by measuring the electrophoretic mobility of the particles in an applied electric field.

## **Experimental Workflow for DLS Analysis**

The following diagram illustrates the general workflow from the formulation of **DSPE-polysarcosine66** particles to their characterization by DLS.





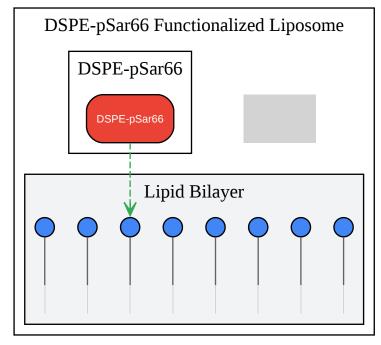
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Caption: Experimental workflow for DLS analysis of **DSPE-polysarcosine66** particles.

# Structure of DSPE-Polysarcosine66 Functionalized Liposome

The diagram below illustrates the incorporation of **DSPE-polysarcosine66** into a lipid bilayer to form a functionalized liposome.







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